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molecular formula C14H13NO4 B1638338 Ethyl 3-acetyl-4-oxo-1,4-dihydroquinoline-6-carboxylate

Ethyl 3-acetyl-4-oxo-1,4-dihydroquinoline-6-carboxylate

Cat. No. B1638338
M. Wt: 259.26 g/mol
InChI Key: XQCVESOLVZAKET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09340556B2

Procedure details

Diphenyl ether (150 ml, 943 mmol) was heated to boiling and ethyl 4-((2-(ethoxycarbonyl)-3-oxobut-1-en-1-yl)amino)benzoate (6.84 g, 22.40 mmol) was added slowly. After the addition, the reaction was allowed to stir at 200-250° C. for another 30 min. After cooling, the reaction was diluted with hexane, filtered, and the precipitate was washed with hexane/diethyl ether, collected and dried to give ethyl 3-acetyl-4-oxo-1,4-dihydroquinoline-6-carboxylate (5.74 g, 22.14 mmol, 99% yield) as tan solid. LCMS: (M+H)+: 260.0.
Quantity
150 mL
Type
reactant
Reaction Step One
Name
ethyl 4-((2-(ethoxycarbonyl)-3-oxobut-1-en-1-yl)amino)benzoate
Quantity
6.84 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(OC2C=CC=CC=2)C=CC=CC=1.C(O[C:17]([C:19]([C:33](=[O:35])[CH3:34])=[CH:20][NH:21][C:22]1[CH:32]=[CH:31][C:25]([C:26]([O:28][CH2:29][CH3:30])=[O:27])=[CH:24][CH:23]=1)=[O:18])C>CCCCCC>[C:33]([C:19]1[C:17](=[O:18])[C:23]2[C:22](=[CH:32][CH:31]=[C:25]([C:26]([O:28][CH2:29][CH3:30])=[O:27])[CH:24]=2)[NH:21][CH:20]=1)(=[O:35])[CH3:34]

Inputs

Step One
Name
Quantity
150 mL
Type
reactant
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1
Name
ethyl 4-((2-(ethoxycarbonyl)-3-oxobut-1-en-1-yl)amino)benzoate
Quantity
6.84 g
Type
reactant
Smiles
C(C)OC(=O)C(=CNC1=CC=C(C(=O)OCC)C=C1)C(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
225 (± 25) °C
Stirring
Type
CUSTOM
Details
to stir at 200-250° C. for another 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the precipitate was washed with hexane/diethyl ether
CUSTOM
Type
CUSTOM
Details
collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(=O)C1=CNC2=CC=C(C=C2C1=O)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 22.14 mmol
AMOUNT: MASS 5.74 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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